4-Aminobut-2-yn-1-ol

Descripción

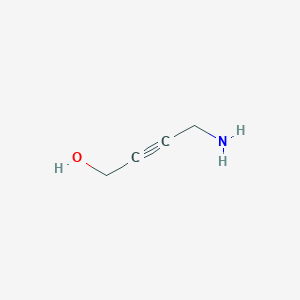

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobut-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c5-3-1-2-4-6/h6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETGYTZOZAIXBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507534 | |

| Record name | 4-Aminobut-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63200-68-0 | |

| Record name | 4-Aminobut-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Aminobut 2 Yn 1 Ol and Its Analogs

Direct Synthetic Approaches to 4-Aminobut-2-yn-1-ol

Direct synthetic routes to this compound and its analogs often involve the strategic combination of precursors bearing the requisite functional groups. These methods are prized for their efficiency and atom economy.

Optimized Reaction Conditions and Substrate Scope for Primary Synthesis

The synthesis of this compound can be achieved through the reaction of 4-chlorobut-2-yn-1-ol with hexamethylenetetramine in chloroform. This reaction proceeds under reflux for six hours. rsc.org Another approach involves the reaction of this compound hydrochloride with p-menth-3-oyl chloride in the presence of sodium bicarbonate in a water/ether biphasic system. prepchem.com Vigorous stirring for two hours facilitates the formation of N-(4-hydroxybut-2-ynyl)-p-menthane-3-carboxamide. prepchem.com

The substrate scope for these direct aminations is broad. For instance, N-ethyl-4-methoxybenzylamine can be reacted with 2-propyn-1-ol under basic conditions to yield the corresponding substituted aminobutynol. The reaction conditions, such as the choice of base and solvent, are critical for optimizing the yield and minimizing side reactions. Potassium carbonate or sodium hydride are commonly used bases to deprotonate the amine, while polar aprotic solvents like acetonitrile (B52724) or DMF enhance the nucleophilicity of the amine. Moderately elevated temperatures, typically between 60–80°C, are employed to accelerate the reaction kinetics without promoting undesirable side products.

Exploration of Catalytic Systems for Enhanced Efficiency

To improve the efficiency of these syntheses, various catalytic systems have been explored. For example, silver(I)-mediated catalysis, using silver triflate (AgOTf), has been shown to enhance reaction rates by stabilizing the transition state through π-acid interactions with the alkyne moiety. The use of 5 mol% AgOTf has been reported to increase yields from 72% to 89% while reducing the reaction time by 30%.

Multicomponent Reactions Incorporating this compound Moieties

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules by combining three or more reactants in a single step. caltech.edu These reactions are highly valued for their atom economy and ability to generate molecular diversity.

Mannich-Type Reactions Leading to Substituted Propargylamines

The Mannich reaction is a classic three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton, such as a ketone. wikipedia.orgbyjus.com This reaction can be adapted to synthesize substituted propargylamines. In this context, an iminium ion is formed in situ from the amine and aldehyde, which then reacts with an alkyne.

A gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes provides an elegant route to tetrahydropyrido[4,3-b]indole scaffolds. researchgate.netacs.org This reaction utilizes a AuIPrCl/AgSbF6 catalytic system and proceeds through a tandem 5-endo-dig cyclization and an iso-Pictet-Spengler reaction. researchgate.netacs.org

| Reactants | Catalyst System | Product | Yield | Reference |

| 2-(4-aminobut-1-yn-1-yl)aniline, Aldehydes | AuIPrCl (5 mol%) / AgSbF6 (10 mol%) | 1-aryl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indoles | Good | researchgate.netacs.org |

Coupling Reactions Utilizing Alkyne and Amine Functionalities

The dual functionality of this compound and its analogs makes them ideal substrates for various coupling reactions. The alkyne group can participate in Sonogashira couplings, while the amine can be involved in C-N bond-forming reactions.

For instance, derivatives of this compound can undergo electrophile-triggered cyclization. acs.orgnih.gov Reaction with electrophiles like iodine (I₂), iodine bromide (IBr), or iodine chloride (ICl) at room temperature can produce highly substituted dihalogenated dihydropyrroles in excellent yields (up to 99%). acs.orgnih.gov These reactions are notable for effectively utilizing both halogen atoms from the electrophile and are sensitive to the presence of trace amounts of water. capes.gov.brrsisinternational.org The resulting dihalogenated heterocycles can be further functionalized using palladium-catalyzed coupling reactions. acs.orgnih.govcapes.gov.brrsisinternational.org

| Substrate | Electrophile | Product | Yield | Reference |

| This compound derivatives | I₂, IBr, ICl | Dihalogenated dihydropyrroles | up to 99% | acs.orgnih.gov |

Derivatization Strategies from Precursor Compounds

The synthesis of this compound analogs can also be achieved by modifying precursor compounds. This approach allows for the introduction of various substituents and functionalities. A common strategy involves the alkylation of a primary or secondary amine with a suitable propargyl electrophile. For example, N-ethyl-1-(4-methoxyphenyl)propan-2-amine can be alkylated with 4-bromobutanol in toluene (B28343) at 80°C to yield the corresponding saturated butanol analog, highlighting the versatility of this synthetic approach.

Another derivatization strategy involves the protection of the amino group, for instance as a Boc-carbamate, followed by modification of the hydroxyl group. The protected amino alcohol can then be activated, for example, by conversion to a nosylate, to facilitate further reactions. amazonaws.com

Transformation of Butynediol Derivatives in Heterocycle Synthesis

The structural framework of this compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. A significant methodology involves the electrophile-triggered cyclization of its derivatives to produce highly substituted dihalogenated dihydropyrroles. rsisinternational.orgacs.org This reaction pathway is also applicable to related substrates like 1,4-butynediol and pent-2-yne-1,5-diol derivatives for the synthesis of dihydrofurans and dihydro-2H-pyrans, respectively. acs.orgrsisinternational.org

The process involves reacting a this compound derivative with an electrophile such as iodine (I₂), iodine bromide (IBr), or iodine chloride (ICl) at room temperature. acs.orgrsisinternational.org This reaction efficiently utilizes both halogen atoms from the electrophile and proceeds to completion, yielding the desired heterocyclic products in good to excellent yields, sometimes as high as 99%. rsisinternational.orgacs.org A critical component for this electrophilic cyclization to occur is the presence of trace amounts of water. rsisinternational.orgrsisinternational.org The resulting dihalogenated heterocycles are themselves versatile intermediates, as the halide functional groups can be further modified, for instance, through palladium-catalyzed coupling reactions, to create more complex molecules. rsisinternational.orgrsisinternational.org

Interactive Table: Electrophile-Triggered Cyclization of Butynediol Derivatives

| Starting Material Class | Electrophile | Product Class | Reported Yield | Reference |

|---|---|---|---|---|

| This compound derivatives | I₂, IBr, ICl | Dihalogenated dihydropyrroles | Up to 99% | rsisinternational.org, acs.org |

| 1,4-Butyne-diol derivatives | I₂, IBr, ICl | Dihalogenated dihydrofurans | Up to 99% | rsisinternational.org, acs.org |

| Pent-2-yne-1,5-diol derivatives | I₂, IBr, ICl | Dihalogenated dihydro-2H-pyrans | Up to 99% | rsisinternational.org, rsisinternational.org |

Conversion of Related Acetylenic Alcohols and Amines

The conversion of related acetylenic compounds into analogs of this compound is a key strategy for generating structural diversity. Gold-catalyzed reactions have proven particularly effective for these transformations due to the metal's ability to activate carbon-carbon triple bonds under mild conditions. mdpi.com

One notable example is the domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes. acs.org This process, utilizing a gold(I) catalyst system, efficiently constructs complex tetrahydropyrido[4,3-b]indole scaffolds. The reaction proceeds via a tandem 5-endo-dig cyclization followed by the Pictet-Spengler reaction to yield the final polycyclic product in good yields. acs.org This represents the first reported synthesis of this particular scaffold through such a tandem reaction. acs.org

More broadly, gold-catalyzed intramolecular additions are a powerful method for creating heterocyclic systems from acetylenic alcohols. For instance, the cyclization of (Z)-2-en-4-yn-1-ols can regioselectively produce substituted furans and stereo-defined (Z)-5-ylidene-2,5-dihydrofurans. beilstein-journals.org This highlights a general and efficient strategy for converting acetylenic alcohols into valuable heterocyclic analogs. beilstein-journals.org

Green Chemistry Protocols in this compound Synthesis

Development of Environmentally Benign Synthetic Procedures

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for synthesizing this compound and its analogs. These protocols aim to minimize waste, reduce energy consumption, and use less hazardous substances. asau.rujocpr.com

A key aspect of greening the synthesis of heterocyclic derivatives from this compound is the use of non-traditional and benign reaction media. asau.ru The electrophilic cyclization reaction, for example, crucially relies on trace amounts of water, an environmentally safe solvent. rsisinternational.org Other approaches focus on using recyclable catalysts, such as choline (B1196258) hydroxide, which has been successfully used for the intramolecular cyclization of other nitrogen-containing compounds to produce 4-aminoquinoline-2-ones. rsc.org The use of ionic liquids as a recyclable reaction medium has also been shown to be highly suitable for gold-catalyzed cycloisomerization reactions of related allene (B1206475) systems. beilstein-journals.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comrsc.org Reactions with high atom economy are inherently more sustainable as they generate minimal waste. jocpr.com

The synthesis of heterocyclic compounds from this compound derivatives via electrophile-triggered cyclization is an example of a reaction with high atom economy. This is because it is an addition reaction, where the atoms of the electrophile are fully incorporated into the product molecule, with no atoms being lost as by-products. acs.org In contrast, substitution or elimination reactions inherently have lower atom economy because atoms are lost in the form of leaving groups or eliminated molecules. scribd.com

Reaction efficiency is also a critical consideration, often measured by the percentage yield of the product. The cyclization reactions to form dihalogenated dihydropyrroles and related heterocycles have been reported with yields up to 99%, indicating extremely high efficiency. rsisinternational.orgacs.org This high efficiency, combined with the high atom economy of the addition reaction, makes this synthetic route a prime example of a green and efficient chemical process. acs.orgjocpr.com

Elucidation of Chemical Reactivity and Transformational Pathways of 4 Aminobut 2 Yn 1 Ol

Functional Group Reactivity Analysis of 4-Aminobut-2-yn-1-ol

The chemical behavior of this compound is dictated by the distinct reactivity of its primary amine and its propargylic alcohol moiety. These groups can be functionalized independently under specific conditions, or they can participate in concerted reactions to form complex cyclic structures.

The primary amine group (—NH₂) is a nucleophilic and basic center, making it susceptible to reactions with a wide range of electrophiles.

The primary amine of this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. The reaction proceeds by the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. This process is fundamental in building more complex molecular architectures.

Furthermore, N-substituted derivatives of this compound are key intermediates in the synthesis of various heterocyclic compounds. For instance, N-acyl or N-sulfonyl derivatives can undergo electrophile-triggered cyclization reactions. Research has shown that derivatives of this compound react with electrophiles such as iodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl) to produce highly substituted dihalogenated dihydropyrroles in excellent yields (up to 99%). rsisinternational.orgacs.org This transformation involves the intramolecular attack of the nitrogen on the alkyne activated by the electrophile, showcasing a powerful pathway to five-membered nitrogen heterocycles. rsisinternational.orgacs.org Similarly, gold-catalyzed domino reactions of aniline-derived substrates containing the 4-aminobut-1-yn-1-yl structure proceed through an intramolecular hydroamination followed by a Pictet-Spengler reaction to yield complex tetrahydropyrido[4,3-b]indole scaffolds. researchgate.netacs.org

The primary amine readily reacts with acylating agents like acyl chlorides, anhydrides, and carboxylic acids to form stable amide bonds. A documented example is the reaction of this compound hydrochloride with p-menth-3-oyl chloride in the presence of a base to yield N-(4-hydroxybut-2-ynyl)-p-menthane-3-carboxamide. google.com

Table 1: Amidation of this compound google.com

| Reactant A | Reactant B | Base | Product |

|---|

A particularly common and important transformation is the formation of carbamates (urethanes) for the protection of the amine group during multi-step synthesis. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (NEt₃) affords the N-Boc protected product, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate, in high yield. rsc.org This reaction is a type of nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the Boc anhydride. jk-sci.com

Table 2: Urethane (Boc-Protection) Formation rsc.org

| Reactant A | Reactant B | Base | Solvent | Product |

|---|

The propargylic alcohol functional group, consisting of a primary alcohol adjacent to a carbon-carbon triple bond, has its own characteristic set of reactions. The hydroxyl group can undergo substitution or oxidation, while the alkyne can be involved in addition or reduction reactions.

The primary hydroxyl group of this compound can be converted into esters through reaction with acyl chlorides, anhydrides, or carboxylic acids (Fischer esterification). A well-documented example involves the esterification of the N-Boc protected intermediate, tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate. Its hydroxyl group reacts with 4-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base to form the corresponding sulfonate ester, 4-((tert-butoxycarbonyl)amino)but-2-yn-1-yl 4-nitrobenzenesulfonate. rsc.org Sulfonate esters are excellent leaving groups, making this transformation valuable for subsequent nucleophilic substitution reactions.

Table 3: Esterification of N-Boc-4-aminobut-2-yn-1-ol rsc.org

| Reactant A | Reactant B | Base | Solvent | Product |

|---|

Etherification of the primary alcohol, for example via the Williamson ether synthesis, is another plausible transformation. This would typically involve deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide to form an ether.

The propargylic alcohol moiety can be selectively oxidized to the corresponding α,β-acetylenic aldehyde without affecting the alkyne. Various mild oxidation systems are effective for this transformation. Methods using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like calcium hypochlorite (B82951) (Ca(OCl)₂) or catalytic systems with a terminal oxidant like molecular oxygen are highly efficient. organic-chemistry.orgrsc.orgnih.gov The oxidation of this compound would thus be expected to yield 4-amino-2-butynal.

Conversely, the alkyne functionality is susceptible to reduction. Catalytic hydrogenation over a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), selectively reduces the alkyne to a cis-alkene, yielding (Z)-4-aminobut-2-en-1-ol. Dissolving metal reduction, such as with sodium in liquid ammonia (B1221849), would produce the corresponding trans-alkene, (E)-4-aminobut-2-en-1-ol. Complete reduction of the triple bond to a saturated alkane can be achieved by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere, which would furnish 4-aminobutan-1-ol.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 4-amino-2-butynal |

| 4-aminobutan-1-ol |

| (E)-4-aminobut-2-en-1-ol |

| (Z)-4-aminobut-2-en-1-ol |

| 4-((Tert-butoxycarbonyl)amino)but-2-yn-1-yl 4-nitrobenzenesulfonate |

| Di-tert-butyl dicarbonate |

| Dichloromethane (B109758) |

| Iodine |

| Iodine monobromide |

| Iodine monochloride |

| N-(4-hydroxybut-2-ynyl)-p-menthane-3-carboxamide |

| p-Menth-3-oyl chloride |

| Sodium bicarbonate |

| Sodium Hydroxide |

| Tert-butyl (4-hydroxybut-2-yn-1-yl)carbamate |

| Tetrahydrofuran |

| Triethylamine |

Esterification and Etherification Reactions

Reactivity of the Internal Alkyne (But-2-yne) System

The carbon-carbon triple bond in this compound is a key site of reactivity, susceptible to both nucleophilic and electrophilic attacks, and capable of participating in cycloaddition reactions.

The internal alkyne of this compound and its derivatives is reactive towards various electrophiles. A notable example is the electrophile-triggered cyclization, where the initial attack is an electrophilic addition to the alkyne. For instance, reaction with electrophiles like iodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl) at room temperature leads to the formation of highly substituted dihalogenated dihydropyrroles in yields of up to 99%. acs.orgnih.govrsisinternational.org This reaction proceeds through the formation of an iodoiranium intermediate, which then undergoes intramolecular cyclization. nio.res.in The presence of a trace amount of water is reported to be essential for this electrophilic cyclization. acs.orgnih.govrsisinternational.org

While the focus of much research has been on cyclization reactions, the fundamental reactivity of the alkyne also allows for standard nucleophilic additions. For example, in related propargyl alcohol systems, the amine can act as a nucleophile attacking the electrophilic carbon of the alkyne in an Sₙ2 mechanism.

The alkyne functionality is a cornerstone of cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." lumiprobe.comglenresearch.com This reaction forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. lumiprobe.com While this compound is an internal alkyne, its derivatives with terminal alkynes are prime candidates for such cycloadditions. chemscene.com These reactions are highly selective, biocompatible, and proceed under mild, often aqueous, conditions with pH insensitivity between 4 and 11. lumiprobe.comlicorbio.com The versatility of click chemistry allows for the conjugation of biomolecules and the synthesis of complex molecular architectures. glenresearch.comlicorbio.com

Nucleophilic and Electrophilic Additions to the Triple Bond

Intramolecular Cyclization and Rearrangement Reactions

The proximate functional groups in this compound facilitate a range of intramolecular cyclization and rearrangement reactions, leading to the formation of various heterocyclic structures.

As previously mentioned, electrophilic attack on the alkyne of this compound derivatives is a powerful method for synthesizing five-membered heterocycles. The reaction of this compound derivatives with electrophiles such as I₂, IBr, and ICl effectively produces highly substituted dihalogenated dihydropyrroles. acs.orgnih.govrsisinternational.org The mechanism involves the activation of the carbon-carbon triple bond by the electrophile, forming a cyclic intermediate that is then attacked by the tethered amine nucleophile. nio.res.in This iodine-promoted tandem cyclization is efficient and occurs under metal-free, mild conditions. capes.gov.br

Similarly, the related compound, but-2-yne-1,4-diol, undergoes electrophilic cyclization to yield dihalogenated dihydrofurans. acs.orgnih.govrsisinternational.org This suggests that under appropriate conditions where the hydroxyl group of this compound acts as the nucleophile instead of the amine, the formation of dihydrofuran rings could be possible, although the cyclization to dihydropyrroles is more commonly reported for this specific substrate.

Table 1: Electrophilic Cyclization of this compound Derivatives

| Starting Material Derivative | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound derivatives | I₂, IBr, ICl | Dihalogenated Dihydropyrroles | up to 99 | acs.org, nih.gov, rsisinternational.org |

| But-2-yne-1,4-diol derivatives | I₂, IBr, ICl | Dihalogenated Dihydrofurans | up to 99 | acs.org, nih.gov, rsisinternational.org |

| 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol | I₂ | 6,9-Dihydropyrido[1,2-a]indoles | up to 94 | researchgate.net |

Gold catalysts are particularly effective in promoting the cyclization of derivatives of this compound. A significant example is the gold-catalyzed domino cycloisomerization/Pictet–Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines with aldehydes. acs.orgnih.govsigmaaldrich.com This reaction, utilizing a AuIPrCl/AgSbF₆ catalytic system, produces tetrahydropyrido[4,3-b]indole scaffolds in good yields. acs.orgnih.gov

The reaction proceeds via a tandem mechanism. researchgate.net First, the gold(I) catalyst activates the alkyne moiety of the 2-(4-aminobut-1-yn-1-yl)aniline, facilitating an intramolecular hydroamination (a 5-endo-dig cyclization) to form an isotryptamine intermediate. researchgate.netresearchgate.net This intermediate then undergoes a Pictet–Spengler reaction with an aldehyde to construct the final fused ring system. researchgate.netwikipedia.org This powerful strategy allows for the rapid assembly of complex, biologically relevant scaffolds from relatively simple starting materials. researchgate.net

Table 2: Gold-Catalyzed Domino Cycloisomerization/Pictet–Spengler Reaction

| Substrate | Catalyst System | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(4-Aminobut-1-yn-1-yl)aniline | AuIPrCl (5 mol %)/AgSbF₆ (10 mol %) | Aldehydes | 1-Aryl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b]indoles | Good | acs.org, nih.gov, researchgate.net |

While the literature extensively covers electrophilic and metal-catalyzed cyclizations, information regarding base-catalyzed intramolecular cycloadditions of the ammonium (B1175870) chloride analog of this compound is less prevalent in the reviewed sources. However, the general principles of intramolecular reactions suggest that deprotonation of the alcohol under basic conditions could facilitate its nucleophilic attack on the alkyne or a suitably functionalized derivative, leading to cyclization. Further research in this specific area is warranted to fully explore the synthetic potential of this pathway.

Metal-Catalyzed Cyclizations (e.g., Gold-catalyzed Domino Cycloisomerization/Pictet–Spengler Reaction with related anilines)

Intermolecular Coupling Reactions

The presence of the alkyne and the potential for conversion of the hydroxyl group into a halide or other leaving group opens up numerous possibilities for carbon-carbon bond formation through intermolecular coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions of Halide Derivatives

Derivatives of this compound are effective substrates in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing complex molecular architectures. unistra.fr The initial step often involves the conversion of the alcohol functionality into a more reactive group, such as a halide. For instance, this compound derivatives can undergo electrophile-triggered cyclization to form highly substituted dihalogenated dihydropyrroles. acs.org Reactions with electrophiles like iodine (I₂), iodine monobromide (IBr), and iodine monochloride (ICl) at room temperature yield these dihalogenated heterocyclic compounds. acs.orgrsisinternational.org These resulting vinyl halides are primed for subsequent palladium-catalyzed coupling reactions. acs.orgcapes.gov.br

Several named palladium-catalyzed reactions are applicable for this purpose:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org The halide derivatives of cyclized this compound can be coupled with various terminal alkynes to introduce new carbon-carbon bonds, a process widely used in the synthesis of natural products and pharmaceuticals. wikipedia.orgnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org This method is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents. wikipedia.orglibretexts.org Vinyl halides derived from this compound can react with aryl or vinyl boronic acids to form biaryl or polyolefin structures. chemrxiv.org

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organohalide. wikipedia.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org It demonstrates high functional group tolerance, making it suitable for complex molecule synthesis. nih.govuwindsor.ca

Heck Coupling: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. This allows for the formation of substituted alkenes and is a powerful tool for C-C bond formation.

The general applicability of these reactions makes the halide derivatives of this compound versatile intermediates in organic synthesis. molaid.com

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals like gold and ruthenium are effective in mediating transformations of this compound and its derivatives.

Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit strong alkynophilicity, enabling unique cyclization and domino reactions. researchgate.net A notable example is the gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines, which are derivatives of this compound. acs.orgnih.govsigmaaldrich.com This reaction, catalyzed by a system such as AuIPrCl/AgSbF₆, proceeds through a tandem 5-endo-dig cyclization followed by an iso-Pictet-Spengler reaction with aldehydes to yield tetrahydropyrido[4,3-b]indole scaffolds, which are present in biologically active molecules. researchgate.netacs.org The reaction affords good yields for a variety of substituted anilines and aldehydes. researchgate.netnih.gov

| Aniline Derivative (Substituent) | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| N-Tosyl | 4-Chlorobenzaldehyde | AuIPrCl/AgSbF₆ | DCE | 25 | 4 | 67 |

| N-Tosyl | Benzaldehyde | AuIPrCl/AgSbF₆ | DCE | 25 | 4 | 75 |

| N-Tosyl | 4-Methylbenzaldehyde | AuIPrCl/AgSbF₆ | DCE | 25 | 4 | 80 |

| N-Tosyl | 4-Methoxybenzaldehyde | AuIPrCl/AgSbF₆ | DCE | 25 | 5 | 78 |

| N-Tosyl, 5-Methoxy | 4-Chlorobenzaldehyde | AuIPrCl/AgSbF₆ | DCE | 25 | 5 | 72 |

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are also employed in the transformation of this compound derivatives. mdpi.com For example, ruthenium-catalyzed cycloisomerization reactions can transform the aminoyn-ol skeleton into various heterocyclic structures. molaid.com Ruthenium catalysts are known for mediating a wide array of reactions, including metathesis, hydrogenation, and cyclization, often under mild conditions. doi.orgcsic.es

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules and natural products. The creation and control of stereocenters can be achieved through various enantioselective and diastereoselective strategies.

Enantioselective and Diastereoselective Transformations

The synthesis of stereodefined heterocyclic compounds from this compound derivatives has been successfully demonstrated. High levels of regio- and diastereoselectivity can be achieved in the synthesis of C-substituted morpholines and piperazines. rsisinternational.org The selectivity is significantly influenced by the reaction conditions, such as the choice of base and solvent. rsisinternational.org For example, using cesium carbonate (Cs₂CO₃) as the base in dichloromethane (CH₂Cl₂) at ambient temperature can yield diastereoselectivity ratios exceeding 20:1. rsisinternational.org

| Substrate | Base | Solvent | Temperature | Diastereoselectivity Ratio |

|---|---|---|---|---|

| N-protected this compound derivative | Cs₂CO₃ | CH₂Cl₂ | Ambient | >20:1 |

| N-protected this compound derivative | K₂CO₃ | CH₃CN | Ambient | 5:1 |

| N-protected this compound derivative | Et₃N | CH₂Cl₂ | Ambient | 2:1 |

Enantioselective transformations are often achieved using chiral catalysts. bottalab.it In reactions analogous to the Pictet-Spengler synthesis, the use of chiral Brønsted acids or chiral dual-catalyst systems, such as a chiral thiourea (B124793) combined with a weak acid, can induce high levels of enantioselectivity. bottalab.itrhhz.net These methods allow for the synthesis of enantiomerically enriched heterocyclic products, which are crucial in medicinal chemistry.

Retention and Inversion of Stereocenters

When a stereocenter is already present in the this compound derivative, controlling its configuration (retention or inversion) during subsequent reactions is paramount. While specific studies detailing retention and inversion at a chiral center in this compound itself are not extensively documented in the provided context, the principles can be inferred from related transformations.

In palladium-catalyzed cross-coupling reactions, the stereochemical outcome at a vinyl halide can often be controlled. For example, Sonogashira couplings can be tuned to proceed with either retention or inversion of the olefin geometry depending on the specific reaction conditions and ligands used. acs.org This control is crucial when the stereochemistry of the double bond is a key feature of the target molecule.

For reactions at a chiral carbon center, such as nucleophilic substitution, the mechanism of the reaction dictates the stereochemical outcome. Sₙ2 reactions typically proceed with an inversion of the stereocenter, while Sₙ1 reactions lead to racemization. The choice of catalyst, solvent, and leaving group can influence the reaction pathway and thus the stereochemical result. The development of stereospecific reactions that proceed with either predictable retention or inversion is a significant goal in asymmetric synthesis.

Applications of 4 Aminobut 2 Yn 1 Ol As a Versatile Building Block in Complex Molecular Architectures

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The presence of a primary amino group and an alkyne functionality within the same molecule makes 4-aminobut-2-yn-1-ol a powerful synthon for building a variety of nitrogen-containing rings. Through carefully designed reaction pathways, this compound can be elaborated into five- and six-membered heterocycles, as well as their more complex fused derivatives.

The intramolecular cyclization of this compound derivatives is an effective method for the synthesis of substituted dihydropyrroles. nih.govacs.org In a notable application, electrophile-triggered cyclization reactions have been employed to produce highly substituted dihalogenated dihydropyrroles. nih.gov When derivatives of this compound react with electrophiles such as iodine (I₂), iodine monobromide (IBr), or iodine monochloride (ICl), a tandem cyclization occurs. nih.govcapes.gov.br This process, which requires only a trace amount of water, proceeds efficiently at room temperature and can yield up to 99% of the desired dihydropyrrole product. nih.govrsisinternational.org The resulting dihalogenated structure is particularly useful as it can be further functionalized using palladium-catalyzed coupling reactions. nih.govcapes.gov.br

The strategic utility of this compound extends to the synthesis of more complex, fused heterocyclic systems like tetrahydropyridoindoles. A gold-catalyzed domino cycloisomerization/Pictet-Spengler reaction of 2-(4-aminobut-1-yn-1-yl)anilines, which are structurally related to this compound, produces tetrahydropyrido[4,3-b]indole scaffolds. acs.org Similarly, a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives, which are derived from the core butynol (B8639501) structure, yields 6,9-dihydropyrido[1,2-a]indoles in high yields of up to 94%. researchgate.net These metal-free reactions are environmentally friendly and provide access to valuable intermediates for further synthetic diversification. researchgate.net

Table 1: Electrophile-Triggered Synthesis of Dihydropyrroles from this compound Derivatives

| Starting Material Derivative | Electrophile | Solvent | Yield (%) | Citation |

|---|---|---|---|---|

| N-Tosyl-4-aminobut-2-yn-1-ol | I₂ | CH₂Cl₂ | High | nih.gov |

| Substituted this compound | IBr | CH₂Cl₂ | up to 99% | nih.govrsisinternational.org |

| Substituted this compound | ICl | CH₂Cl₂ | up to 99% | nih.govrsisinternational.org |

Azetidines and β-Lactams through Derivatization

Four-membered nitrogen-containing heterocycles, such as azetidines and β-lactams (azetidin-2-ones), are crucial structural motifs in many biologically active compounds. rsisinternational.org These strained rings serve as versatile building blocks for creating other nitrogen-containing molecules. rsisinternational.org While direct cyclization of this compound into these four-membered rings is not a standard approach, its functional groups can be readily modified to generate precursors for established synthetic routes.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam chemistry. nih.govencyclopedia.pub The primary amine of this compound can be converted into an imine through condensation with an aldehyde or ketone. The hydroxyl group can be derivatized or protected, and the alkyne can be transformed to generate a suitable ketene precursor. For instance, catalytic methods can generate a ketene species directly from a terminal alkyne, which then undergoes the Staudinger cycloaddition to form β-lactams with high diastereoselectivity. organic-chemistry.org The synthesis of β-lactams often involves the acylation of amino β-lactam precursors, a strategy that could be applied to derivatives originating from this compound. google.comnih.gov

The alkyne moiety of this compound is an excellent substrate for cycloaddition reactions to form five-membered aromatic heterocycles.

Triazoles: The most direct application is the synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition of the alkyne with an azide (B81097). frontiersin.orgbeilstein-journals.org This reaction, particularly the copper-catalyzed version (CuAAC or "click chemistry"), is highly efficient and regioselective, providing a reliable method for constructing 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgbeilstein-journals.org The versatility of this approach allows for the introduction of a wide range of substituents depending on the azide used.

Pyrazoles: Pyrazoles can be synthesized through the [3+2] cycloaddition of an alkyne with a diazo compound. nih.govnih.gov Alternatively, condensation reactions involving hydrazines are common. nih.gov For example, a copper-catalyzed oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates leads to multi-substituted pyrazoles. nih.gov Derivatives of this compound, such as the corresponding alkynoate, could serve as substrates in such transformations. Sydnone cycloaddition reactions with alkynes also provide a modular route to pyrazole-based compounds. core.ac.uk

Imidazoles: The synthesis of imidazoles is often achieved through multicomponent reactions or the cyclization of α-aminoketone precursors. nih.govorganic-chemistry.orgresearchgate.net The this compound molecule can be chemically manipulated to form such precursors. For example, oxidation of the alcohol to a ketone and subsequent reactions could lead to an α-aminoketone fragment, which can then be cyclized with a cyanate (B1221674) or other reagents to form the imidazole (B134444) ring. nih.gov

Table 2: Cycloaddition Pathways to Heterocycles Using an Alkyne Moiety

| Target Heterocycle | Reaction Type | Co-reactant | Key Features | Citations |

|---|---|---|---|---|

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Azide | High efficiency, regioselective (CuAAC) | frontiersin.orgbeilstein-journals.orgorganic-chemistry.org |

| Pyrazole | [3+2] Cycloaddition | Diazo Compound | Forms pyrazoline intermediate | nih.govnih.gov |

| Pyrazole | Condensation/Cycloaddition | Hydrazine | Versatile for multi-substitution | nih.gov |

Formation of Oxygen-Containing Heterocyclic Compounds

The hydroxyl group in this compound enables its use as a precursor for various oxygen-containing heterocycles. Intramolecular cyclization via the alcohol attacking the activated alkyne, or intermolecular reactions, provide robust pathways to five- and six-membered rings.

Similar to the synthesis of dihydropyrroles, derivatives of this compound are excellent substrates for preparing dihydrofurans and dihydropyrans. Research has shown that highly substituted dihalogenated dihydrofurans and dihydro-2H-pyrans can be prepared in good to excellent yields (up to 99%) by reacting derivatives of but-2-yne-1,4-diol, this compound, and pent-2-yne-1,5-diol with electrophiles like I₂, IBr, and ICl. nih.govacs.orgrsisinternational.org The intramolecular attack of the hydroxyl group onto the electrophile-activated alkyne initiates the cyclization. capes.gov.br These reactions are often performed at room temperature and are notable for their high efficiency and the utility of the resulting dihalogenated products in further palladium-catalyzed transformations. nih.govrsisinternational.org Gold-catalyzed cyclization of enynols is another powerful strategy for accessing substituted furans and dihydrofurans. beilstein-journals.org

The oxa-Michael reaction, the conjugate 1,4-addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for forming C-O bonds and synthesizing oxygen heterocycles. commonorganicchemistry.comwikipedia.org The hydroxyl group of this compound can act as the oxygen nucleophile in such additions.

A specific and elegant application involves the reaction of 4-chlorobut-2-yn-1-ol, a close derivative, with nitroalkenes. rsc.org This process, promoted by a strong base like potassium tert-butoxide, proceeds via a tandem oxa-Michael addition followed by an Sₙ2′ substitution. rsc.org The reaction affords 3-vinylidenetetrahydrofurans with total diastereoselectivity in good yields. rsc.org This demonstrates how the inherent functionality of the butynol scaffold can be leveraged in a cascade reaction to rapidly build molecular complexity. This type of transformation highlights the potential for this compound to participate in Michael additions, leading to a variety of five- and six-membered oxygen heterocycles. rsisinternational.orgrsisinternational.org

Dihydrofurans and Dihydropyrans

Precursor for Advanced Organic Materials

The distinct functional groups of this compound make it an attractive monomer for the synthesis of novel polymers and supramolecular structures. The amine and hydroxyl groups offer sites for polymerization, while the entire molecule can act as a functional unit in self-assembling systems.

The presence of both an amino group and a hydroxyl group allows this compound to be considered a candidate for producing functional polymers, such as poly(amino acid)s, polyamides, and polyesters, through various polymerization techniques. whiterose.ac.uksigmaaldrich.comrsc.org While direct polymerization of this compound is not extensively documented in dedicated studies, its structural similarity to other amino alcohols used in polymer synthesis provides a strong basis for its potential applications.

For instance, the related compound 4-amino-1-butanol (B41920) is a key monomer in the synthesis of certain poly(β-amino ester)s (PβAEs). frontiersin.org In these reactions, the amine functionality of the amino alcohol participates in a Michael addition reaction with a diacrylate monomer. This process creates polymers with repeating amino alcohol ester units, which are often investigated for biomedical applications like gene delivery due to their biodegradability and pH-responsive nature. frontiersin.orgacs.org Given its primary amine, this compound could theoretically be employed in a similar fashion to introduce alkyne functionalities along the polymer backbone, creating a new class of functional PβAEs. These embedded alkyne groups would then be available for post-polymerization modification via click chemistry, allowing for the attachment of various molecules to tailor the polymer's properties.

Table 1: Potential Polymerization Reactions Involving this compound Analogs

| Polymer Class | Monomers | Polymerization Type | Potential Application |

|---|---|---|---|

| Poly(β-amino ester) | 4-Amino-1-butanol, 1,4-butanediol (B3395766) diacrylate | Michael Addition | Gene Delivery frontiersin.org |

| Poly(amino acid) | Amino acid N-carboxyanhydrides (NCAs) | Ring-Opening Polymerization | Drug Delivery, Tissue Engineering sigmaaldrich.com |

| Polyamide | Diamine, Diacid Chloride | Condensation | High-Performance Materials |

| Polyester | Diol, Diacid | Condensation | Biodegradable Materials |

The molecular structure of this compound is well-suited for directing the formation of ordered, non-covalent structures known as supramolecular assemblies. The formation of these architectures is governed by specific intermolecular interactions, primarily hydrogen bonding. researchgate.net

The primary amine (-NH₂) and hydroxyl (-OH) groups in this compound are excellent hydrogen bond donors and acceptors. This allows the molecules to link together in predictable patterns, such as chains or sheets, stabilized by N-H···O and O-H···N hydrogen bonds. researchgate.netrsc.org Research on related propargyl alcohol derivatives has shown that such hydrogen bonds are crucial in stabilizing their crystal structures, often leading to the formation of extended supramolecular chains. researchgate.net Furthermore, the alkyne bond can participate in weaker C-H···π interactions, adding another layer of control to the self-assembly process.

Derivatives of this compound have been used as precursors in the synthesis of highly substituted dihydropyrroles through electrophile-triggered cyclization reactions. researchgate.netresearchgate.net These resulting heterocyclic structures can themselves be building blocks for larger, more complex supramolecular systems. The ability to form these ordered assemblies is fundamental to applications in crystal engineering, molecular recognition, and the development of "smart" materials whose properties are dependent on the integrity of the non-covalent network. csic.es

Polymer Synthesis Applications

Role in the Synthesis of Labeled Compounds and Research Probes

The functional handles of this compound provide convenient points for the attachment of isotopic labels, fluorophores, or spin labels. This makes it a valuable scaffold for creating specialized probes used to investigate biological systems and chemical processes.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a critical technique in pharmaceutical research for studying drug metabolism and pharmacokinetics. Replacing hydrogen with deuterium can slow down metabolic processes at specific sites, aiding in the identification of metabolites and improving a drug's metabolic profile.

A deuterated derivative, 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol , serves as a key intermediate in the synthesis of a labeled version of a metabolite of Oxybutynin (B1027). smolecule.compharmaffiliates.com Oxybutynin is a drug used to treat overactive bladder. mdpi.com The synthesis of the labeled metabolite, rac Desethyl Oxybutynin-d5 Hydrochloride, utilizes this deuterated building block, demonstrating the practical application of this compound derivatives in creating standards for metabolic research. pharmaffiliates.com General synthetic routes to deuterated oxybutynin analogs have been explored, highlighting the importance of such labeled compounds. researchgate.net

Table 2: Key Compounds in the Synthesis of a Labeled Oxybutynin Metabolite

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol | 2733155-18-3 | C₁₃H₁₂D₅NO | Deuterated Intermediate pharmaffiliates.com |

| Oxybutynin | 5633-20-5 | C₂₂H₃₁NO₃ | Parent Drug mdpi.com |

| rac Desethyl Oxybutynin-d5 Hydrochloride | Not Available | C₂₀H₂₃D₅ClNO₃ | Labeled Metabolite Target |

The ability to attach reporter molecules, such as fluorophores or spin labels, is essential for creating probes to study molecular interactions, structure, and dynamics. The functional groups of this compound make it an ideal scaffold for such modifications.

Fluorescent Probes: The primary amine of this compound can be readily coupled with a wide variety of fluorophores. A common method involves reacting the amine with a fluorophore that has been activated with an N-hydroxysuccinimide (NHS) ester, forming a stable amide bond. Alternatively, the alkyne group is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." ljmu.ac.uknih.gov This highly efficient and specific reaction allows the compound to be "clicked" onto a molecule or surface that has been modified with an azide-functionalized fluorophore. This modular approach is widely used in chemical biology to visualize molecules in complex environments. mdpi.com

Spin-Labeled Analogs: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying molecular structure and dynamics, which relies on the introduction of a stable paramagnetic center, or spin label. st-andrews.ac.uk Nitroxide radicals, such as those based on a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) core, are the most common spin labels. researchgate.net These labels can be synthesized with a carboxylic acid functional group, which can then be activated and reacted with the primary amine of this compound to form a stable, covalently attached spin probe via an amide linkage. mdpi.com The resulting bifunctional probe, containing both a hydroxyl group and a spin label, could then be used for further conjugation or to study interactions at surfaces. ljmu.ac.ukresearchgate.net

Theoretical and Computational Investigations of 4 Aminobut 2 Yn 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, divorced from environmental effects like solvents or catalysts. These methods are essential for predicting molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of molecules like 4-aminobut-2-yn-1-ol. While extensive DFT studies specifically targeting this molecule are not widely available in the literature, publicly accessible databases provide computed properties based on DFT or similar predictive models. nih.gov These properties are foundational for understanding the molecule's behavior.

Key computed descriptors for this compound include its capacity for hydrogen bonding, with two hydrogen bond acceptors and two donors (the nitrogen and oxygen atoms and the hydrogens attached to them, respectively). lookchem.com The molecule's predicted collision cross section (CCS) with various adducts has also been calculated, offering theoretical data valuable for mass spectrometry analysis. uni.lu

Table 1: Computed Ground State Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇NO | nih.gov |

| Molecular Weight | 85.10 g/mol | nih.gov |

| Exact Mass | 85.052763847 Da | nih.gov |

| XLogP3-AA (Predicted) | -1.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 2 |

This table presents data computed by various predictive models and compiled in public chemical databases.

For greater accuracy, particularly concerning reaction energies and barrier heights, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. These methods, while more computationally demanding than DFT, provide a more rigorous treatment of electron correlation. thieme-connect.de

For this compound, such calculations would be invaluable for constructing a detailed potential energy surface. This would allow for the precise determination of the relative energies of different conformers (discussed in section 5.3) and the energetic landscape connecting them. Although specific high-level ab initio studies on this molecule are not prominent, the methodology is standard for accurately benchmarking the results from more cost-effective DFT calculations.

Density Functional Theory (DFT) Studies of Ground State Properties

Mechanistic Elucidation of Reactions through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate step-by-step pathways of chemical reactions, identifying fleeting transition states, and understanding the factors that control reaction outcomes.

A key reaction involving this compound is its electrophilic cyclization to form substituted dihydropyrroles. acs.org This transformation involves the intramolecular attack of the nitrogen atom onto the alkyne, activated by an electrophile (e.g., I₂). Transition state analysis using DFT is the primary computational method for elucidating the mechanism of such a reaction.

A computational study would map the reaction pathway, starting from the reactants, through the transition state, to the final product. The key objectives would be to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction. This analysis would confirm whether the reaction proceeds via a concerted or stepwise mechanism and identify the rate-determining step.

Table 2: Hypothetical Steps in Electrophilic Cyclization and Corresponding Computational Analysis

| Reaction Step | Description | Computational Data of Interest |

|---|---|---|

| 1. Electrophile Activation | The electrophile (e.g., I⁺) coordinates with the alkyne's π-system. | Geometry and binding energy of the π-complex. |

| 2. Nucleophilic Attack | The lone pair of the nitrogen atom attacks the activated alkyne carbon. | Geometry and energy of the transition state (TS); imaginary frequency analysis. |

| 3. Ring Closure | Formation of the five-membered dihydropyrrole ring. | Energy of the cyclized intermediate. |

| 4. Proton Transfer/Tautomerization | A subsequent step to yield the final stable product. | Transition state and energies for the final steps. |

This table outlines the typical steps and computational analyses for investigating a reaction mechanism, in this case, the known cyclization of this compound.

Experimental studies have shown that the electrophilic cyclization of this compound is critically dependent on the presence of trace amounts of water. acs.orgrsisinternational.org This highlights the profound role the reaction environment can play. Computational modeling can explicitly investigate these effects.

By including one or more water molecules in the DFT calculations of the reaction pathway, it is possible to determine how the solvent participates directly in the mechanism. For instance, a water molecule might act as a proton shuttle or stabilize the transition state through hydrogen bonding, thereby lowering the activation energy and facilitating the reaction. Similarly, while this specific reaction is not always catalyzed, related aminoalkyne cyclizations often are. Computational models are routinely used to study how a catalyst interacts with the substrate, alters the electronic structure, and provides a lower-energy reaction pathway.

Transition State Analysis and Reaction Pathway Mapping

Conformational Analysis and Intramolecular Interactions

The flexibility of the bond between the amino group and the alkyne, as well as the rotation around the C-O bond, means that this compound can exist in several different conformations. The relative stability of these conformers is dictated by a delicate balance of steric effects and, crucially, intramolecular interactions.

The primary intramolecular interaction expected in this molecule is a hydrogen bond between the hydroxyl group (-OH) as the donor and the amino group (-NH₂) as the acceptor (O-H···N), or vice versa (N-H···O). Such an interaction would lead to a folded, pseudo-cyclic conformation being significantly stabilized compared to more extended, linear conformations.

Computational methods, particularly DFT and ab initio calculations, are ideal for exploring the conformational landscape. By systematically rotating the key dihedral angles and calculating the energy of each resulting geometry, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Analysis of these low-energy structures would reveal the preferred geometry of the molecule and quantify the strength of the intramolecular hydrogen bonds through methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis. For a related, more complex butynylamino alcohol, a gauche conformation was confirmed experimentally, suggesting that such folded structures are indeed favorable.

Table 3: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Resulting Conformation |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Amino (-NH₂) | Folded/Pseudo-cyclic |

| Hydrogen Bond | Amino (-NH₂) | Hydroxyl (-OH) | Folded/Pseudo-cyclic |

Hydrogen Bonding Networks (O-H⋅⋅⋅N, N-H⋅⋅⋅O)

The presence of both hydroxyl (O-H) and amino (N-H) groups allows this compound to participate in a variety of hydrogen bonding interactions. These can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

Intramolecular Hydrogen Bonding: A key conformational feature for investigation is the potential for an intramolecular hydrogen bond between the terminal hydroxyl and amino groups. This would lead to a pseudo-cyclic conformation. Computational modeling, typically using Density Functional Theory (DFT), can predict the stability of this hydrogen-bonded conformer relative to other, more extended conformers. The strength of this interaction depends on the geometry, including the distance between the donor and acceptor atoms and the linearity of the bond. Studies on similar amino alcohols show that such intramolecular bonds significantly influence the molecule's preferred shape. researchgate.netcaltech.edu

Intermolecular Hydrogen Bonding: In condensed phases, intermolecular hydrogen bonds are expected to dominate, leading to the formation of complex networks. The primary interactions would be of the O-H⋅⋅⋅N and N-H⋅⋅⋅O type. These interactions can lead to the formation of several supramolecular structures:

Dimers: Two molecules associating through a pair of hydrogen bonds.

Chains: Head-to-tail arrangements of molecules linked by hydrogen bonds.

3D Networks: More complex, cross-linked structures, particularly in the solid state. mdpi.com

Computational methods can calculate the energies and geometries of these interactions. The Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) plot analyses are common techniques used to visualize and quantify these weak interactions. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Calculated Bond Length (Å) | Expected Energetic Stabilization (kcal/mol) |

|---|---|---|---|---|

| Intramolecular | -OH | -NH₂ | 1.8 - 2.2 | 2 - 5 |

| Intermolecular | -OH | -NH₂ | 1.7 - 2.0 | 4 - 8 |

| -NH₂ | -OH | 1.8 - 2.1 | 3 - 6 |

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects are interactions between electron orbitals that dictate the three-dimensional shape (conformation) and reactivity of a molecule. In this compound, the rigid, linear alkyne unit significantly constrains the carbon backbone, limiting the number of possible conformations. The primary degrees of freedom are the rotations around the C1-C2 and C3-C4 single bonds.

Computational potential energy surface (PES) scans are used to identify the most stable conformers by calculating the energy as a function of the torsion angles of these bonds. The key stereoelectronic interactions influencing conformational preference include:

Hyperconjugation: This involves the donation of electron density from a filled orbital to a nearby empty antibonding orbital. In this compound, significant interactions would include the donation from the nitrogen lone pair (n_N) into the antibonding orbital of the adjacent C-C bond (σ_C-C) or C-H bond (σ_C-H). Similarly, the oxygen lone pairs (n_O) can interact with adjacent antibonding orbitals. These interactions stabilize specific staggered conformations.

Gauche Effects: In systems like 1,2-disubstituted ethanes, conformations where electronegative substituents are gauche (a 60° dihedral angle) can be unexpectedly stable due to stabilizing stereoelectronic effects, despite steric repulsion. A similar analysis of the C1-C2 bond in this compound would reveal the energetic balance between steric hindrance and stabilizing orbital overlaps.

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting how a molecule will react and what products it will form.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. thieme-connect.de

For this compound, the nature of the frontier orbitals can be predicted:

HOMO: The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the alkyne π-system. The relative energies of these contributions would determine the primary site of nucleophilic attack.

LUMO: The LUMO is the orbital most likely to accept electrons, defining the molecule's electrophilic character. The LUMO will be an antibonding orbital, likely a σ* orbital associated with the C-O or C-N bonds.

Nucleophilic Attack: The molecule acting as a nucleophile (e.g., the amino group attacking an electrophile) is governed by the character of its HOMO.

Cycloaddition Reactions: In reactions like the Diels-Alder, where the alkyne could act as a dienophile, the interaction between its LUMO and the diene's HOMO would be analyzed to predict feasibility and regioselectivity. thieme-connect.de

| Orbital | Predicted Primary Location | Predicted Energy (Illustrative) | Implication for Reactivity |

|---|---|---|---|

| HOMO | Nitrogen lone pair / Alkyne π-bond | -9.5 eV | Acts as a nucleophile or electron donor |

| LUMO | σ(C-O) / σ(C-N) | +2.0 eV | Acts as an electrophile or electron acceptor |

| HOMO-LUMO Gap | N/A | 11.5 eV | Indicates high kinetic stability |

Computational Prediction of Enantiomeric Excess

Since this compound is a chiral molecule, it can be used in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other. Computational methods can be employed to predict the enantiomeric excess (e.e.) of a reaction. This is a highly valuable tool for designing and screening catalysts and reaction conditions without extensive laboratory work. mdpi.com

The general computational procedure involves:

Reaction Mechanism Mapping: Identifying the complete reaction pathway for the formation of both possible enantiomers (e.g., R and S products).

Transition State (TS) Calculation: Locating the transition state structures for the stereodetermining step of each pathway (TS-R and TS-S). The geometry and energy of these transition states are calculated at a high level of theory.

Energy Difference Calculation: The difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing transition states (ΔG‡_R - ΔG‡_S) is determined.

Enantiomeric Excess Prediction: The predicted e.e. is calculated using the Boltzmann distribution and the calculated energy difference. A larger ΔΔG‡ leads to a higher predicted e.e.

This methodology is particularly useful in catalyst design, where minor structural changes to a catalyst can be modeled to see how they affect the transition state energies and, consequently, the enantioselectivity of the reaction.

Advanced Spectroscopic and Analytical Characterization for Research on 4 Aminobut 2 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 4-aminobut-2-yn-1-ol, providing insights into its proton and carbon framework.

High-Resolution ¹H NMR and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR are fundamental in assigning the specific chemical environments of the hydrogen and carbon atoms within the this compound molecule.

In the ¹H NMR spectrum of the hydrochloride salt of this compound in D₂O, two characteristic triplets are observed. amazonaws.com The triplet at approximately 4.21 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH), while the triplet at around 3.81 ppm is assigned to the methylene group adjacent to the amino group (-CH₂NH₂). rsc.org The coupling constant for both triplets is typically around 2.0 Hz, indicative of coupling across the alkyne bond. amazonaws.comrsc.org

The ¹³C NMR spectrum provides complementary information. For the hydrochloride salt in D₂O, characteristic peaks appear around 87.96 ppm and 79.15 ppm for the two sp-hybridized carbons of the alkyne bond. The carbon of the methylene group bonded to the hydroxyl group (C-1) resonates at approximately 52.23 ppm, and the carbon of the methylene group attached to the amino group (C-4) is found at about 32.09 ppm. amazonaws.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride in D₂O amazonaws.com

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂-N | 3.77 (t, J = 2.0 Hz) | 32.09 |

| -C≡C- | 79.15, 87.96 | |

| -CH₂-O | 4.18 (t, J = 2.0 Hz) | 52.23 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are invaluable for confirming the connectivity of atoms within the this compound structure. github.iohuji.ac.ilsdsu.eduscribd.com

COSY (Correlation Spectroscopy): A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a cross-peak would be expected between the protons of the -CH₂N- group and the -CH₂OH group, confirming their four-bond coupling across the alkyne moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, the HSQC spectrum would show a correlation between the protons at ~3.8 ppm and the carbon at ~32 ppm, and another between the protons at ~4.2 ppm and the carbon at ~52 ppm, definitively assigning the proton signals to their respective carbon atoms. amazonaws.comcolumbia.edu

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining the enantiomeric excess (ee) of a sample is crucial in asymmetric synthesis. wikipedia.orglibretexts.org Chiral NMR spectroscopy, often employing chiral solvating agents or chiral derivatizing agents, can be used for this purpose. nih.gov In the presence of a chiral auxiliary, the enantiomers of this compound form diastereomeric complexes that exhibit distinct NMR signals, allowing for the quantification of each enantiomer. frontiersin.org The difference in chemical shifts (ΔΔδ) between the signals of the two diastereomers allows for the calculation of the enantiomeric excess. frontiersin.org

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy provide information about the functional groups and bond vibrations within the this compound molecule.

Vibrational Analysis of Functional Groups and Bond Strengths

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A broad band is typically observed in the region of 3200-3550 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in hydrogen bonding. spcmc.ac.inmatanginicollege.ac.in

N-H Stretch: The stretching vibrations of the primary amine group usually appear in the 3300-3500 cm⁻¹ region. msu.edu Primary amines show two bands in this region. msu.edu

C≡C Stretch: A weak to medium absorption band corresponding to the alkyne C≡C stretching vibration is expected around 2200-2260 cm⁻¹.

C-O Stretch: The C-O stretching vibration of the primary alcohol typically appears in the range of 1000-1075 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3550 (broad) |

| N-H | Stretching | 3300-3500 |

| C≡C | Stretching | 2200-2260 |

| C-O | Stretching | 1000-1075 |

Detection of Intramolecular Hydrogen Bonding

The presence of both a hydroxyl group (a hydrogen bond donor) and an amino group (a hydrogen bond acceptor) in this compound allows for the possibility of intramolecular hydrogen bonding. rsc.org This interaction can be detected using IR spectroscopy by examining the O-H stretching frequency. In a dilute solution of a non-polar solvent, the presence of a sharp band at a lower frequency than a "free" O-H stretch (typically around 3600 cm⁻¹), which does not change upon further dilution, is indicative of an intramolecular hydrogen bond. spcmc.ac.in The formation of a five-membered ring through hydrogen bonding between the hydroxyl proton and the lone pair of the nitrogen atom would lead to a noticeable shift in the O-H stretching frequency to a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound, providing essential information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish the compound from other molecules with the same nominal mass. The exact mass of the neutral molecule (C₄H₇NO) is calculated to be 85.0528 g/mol . nih.gov

In practice, analysis is often performed on the protonated molecule, [M+H]⁺. Experimental data from electrospray ionization (ESI) HRMS confirms the expected mass. For instance, a study reported a found mass of 86.0595 for the [M+H]⁺ ion, which aligns closely with the theoretical exact mass of 86.0600 for the C₄H₈NO⁺ species. rsc.org This level of accuracy is instrumental in confirming the identity of the compound in complex mixtures or as a product of a chemical synthesis. Predicted collision cross-section values are also available for various adducts, further aiding in its identification. uni.lu

| Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed m/z [M+H]⁺ (Da) |

|---|---|---|---|

| Neutral Molecule | C₄H₇NO | 85.0528 nih.gov | N/A |

| Protonated Molecule | C₄H₈NO⁺ | 86.0600 rsc.orguni.lu | 86.0595 rsc.org |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For this compound, the protonated molecule ([M+H]⁺, m/z 86.06) is typically selected in the first stage of the mass spectrometer. In the second stage, this ion is subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds.

While specific fragmentation studies for this exact molecule are not extensively detailed in the literature, the fragmentation pathways can be predicted based on its functional groups. Common fragmentation patterns would likely include:

Loss of water (H₂O): A neutral loss of 18 Da from the precursor ion, resulting from the hydroxyl group, would produce a fragment ion at m/z 68.05.

Loss of ammonia (B1221849) (NH₃): A neutral loss of 17 Da from the amino group would yield a fragment at m/z 69.05.

Cleavage of C-C bonds: Fragmentation of the carbon skeleton, particularly cleavage adjacent to the nitrogen or oxygen atoms, would produce smaller characteristic ions.

The use of deuterated analogues, such as 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-ol, as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications underscores the utility of this technique for the quantification and structural analysis of this class of compounds. smolecule.com

| Fragmentation Pathway | Neutral Loss | Predicted Product Ion (m/z) | Formula of Product Ion |

|---|---|---|---|

| Loss of Water | H₂O (18.01 Da) | 68.05 | C₄H₆N⁺ |

| Loss of Ammonia | NH₃ (17.03 Da) | 69.03 | C₄H₆O⁺ |

| Loss of Aminomethyl Radical | •CH₂NH₂ (30.03 Da) | 56.03 | C₃H₄O⁺ |

| Loss of Hydroxymethyl Radical | •CH₂OH (31.02 Da) | 55.04 | C₃H₅N⁺ |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and absolute configuration for chiral molecules. fzu.cz The technique involves irradiating a single crystal of the compound with an X-ray beam; the resulting diffraction pattern is used to construct a three-dimensional map of the electron density within the crystal, from which the atomic positions are determined. fzu.czub.edu

While SCXRD has been successfully applied to derivatives, such as confirming the gauche conformation in a recrystallized derivative of 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-1-ol, specific crystallographic data for the parent compound this compound is not widely published. For a successful analysis, a single crystal of sufficient size and quality (typically at least 0.1 mm in two dimensions) is required. fzu.cz

Elucidation of Solid-State Molecular Packing and Intermolecular Interactions

Beyond determining the structure of a single molecule, SCXRD also reveals how molecules are arranged in the crystal lattice. This includes the study of molecular packing and the non-covalent forces that govern the solid-state architecture. fzu.cz

For this compound, the primary intermolecular interactions expected to dictate its crystal packing are hydrogen bonds. The hydroxyl (-OH) and primary amine (-NH₂) groups are both excellent hydrogen bond donors and acceptors. This would likely lead to the formation of an extensive network of intermolecular hydrogen bonds in the solid state, such as N-H···O, O-H···N, and potentially N-H···N or O-H···O interactions. These interactions would define the supramolecular structure and influence the compound's physical properties, such as its melting point and solubility.

Advanced Spectroscopic Techniques for Dynamic Studies

Dynamic studies investigate time-dependent processes such as reaction kinetics, metabolic stability, or conformational changes. Advanced spectroscopic techniques are essential for these investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key tool for monitoring the stability and metabolism of compounds over time. For example, studies on related hybrid molecules have used LC-MS/MS to determine their half-life in plasma and liver microsomes, providing crucial data on their pharmacokinetic profiles. worktribe.com This approach could be directly applied to this compound to assess its stability in biological matrices.

Other techniques, such as variable-temperature Nuclear Magnetic Resonance (VT-NMR), could be employed to study the dynamics of conformational exchange or proton transfer within the molecule. While specific dynamic studies on this compound are not prominent in the literature, these established methods provide the framework for future research into its kinetic and thermodynamic behavior.

Time-Resolved Spectroscopy for Reaction Kinetics

Time-resolved spectroscopy encompasses a suite of techniques designed to monitor dynamic processes in chemical and biological systems by observing changes in their spectroscopic properties as a function of time. researchgate.net These methods are indispensable for studying the kinetics of fast chemical reactions, allowing for the detection and characterization of transient intermediates, excited states, and reaction products on timescales ranging from femtoseconds to seconds. lookchem.comacs.org

Currently, there is a lack of specific studies in the published scientific literature that employ time-resolved spectroscopy to investigate the reaction kinetics of this compound. However, the principles of this technique suggest it would be a highly valuable tool for elucidating the mechanisms of reactions involving this compound. For example, electrophile-triggered cyclization reactions of this compound derivatives are known to produce various heterocyclic compounds. ntu.edu.sg